molecular formula C12H20OSi B11956182 1-Phenyl-3-(trimethylsilyl)-2-propanol CAS No. 58541-09-6

1-Phenyl-3-(trimethylsilyl)-2-propanol

Cat. No.: B11956182
CAS No.: 58541-09-6
M. Wt: 208.37 g/mol
InChI Key: FDDSMWUFJNULIF-UHFFFAOYSA-N
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Description

1-Phenyl-3-(trimethylsilyl)-2-propanol is a valuable organosilicon compound with the molecular formula C12H20OSi . It features a phenyl group and a trimethylsilyl group connected by a propanol chain, making it a useful intermediate in organic synthesis and methodology research . Researchers can utilize this compound to explore the effects of silyl group protection and the reactivity of alcohol functionalities in synthetic pathways. The structural features of this molecule, including the robust trimethylsilyl group and the versatile hydroxyl group, make it a candidate for developing new synthetic routes to more complex molecules. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

58541-09-6

Molecular Formula

C12H20OSi

Molecular Weight

208.37 g/mol

IUPAC Name

1-phenyl-3-trimethylsilylpropan-2-ol

InChI

InChI=1S/C12H20OSi/c1-14(2,3)10-12(13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3

InChI Key

FDDSMWUFJNULIF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(CC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(trimethylsilyl)-2-propanol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base, followed by the addition of a reducing agent to obtain the desired product . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 1-Phenyl-3-(trimethylsilyl)-2-propanol often involves large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(trimethylsilyl)-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines, and alcohols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(trimethylsilyl)-2-propanol involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The phenyl group contributes to the compound’s hydrophobicity and can interact with aromatic systems in biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silyl Group Variations

Trimethylsilyl (TMS) vs. Bulkier Silyl Groups
  • 1-Phenyl-3-(tert-butyldimethylsilyl)-2-propanol (TBS analog): The tert-butyldimethylsilyl (TBS) group offers greater steric hindrance compared to TMS, improving stability under acidic or oxidative conditions. However, its bulkiness can reduce reactivity in nucleophilic substitutions. For example, TBS-protected ynones exhibit quantitative yields in cycloadditions but require harsher deprotection conditions .
  • This compound is less commonly used in catalysis due to reduced solubility in polar solvents .
3-(Trimethylsilyl)-1-Propanol

This analog lacks the phenyl group, resulting in lower molecular weight (MW: 132.27 g/mol) and reduced aromatic interactions. It is primarily used in silicone chemistry rather than pharmaceutical synthesis .

Positional Isomers and Functional Group Variations

2-Methyl-3-phenyl-2-(trimethylsilyl)-1-propanol

The additional methyl group at position 2 introduces conformational rigidity, altering reactivity in cyclization reactions. This compound has shown higher diastereoselectivity in forming oxazoles compared to the parent structure .

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)

The morpholino and decanoylamino groups enable biological activity as a glycosphingolipid biosynthesis inhibitor. Unlike the TMS derivative, PDMP exhibits uncompetitive inhibition of glucosylceramide synthetase (Ki = 0.7 µM) and chemosensitizes cancer cells to Taxol by modulating ceramide levels .

Reactivity in Key Reactions

Compound Reaction Type Key Findings Reference
1-Phenyl-3-(TMS)-2-propanol Acid-catalyzed cyclization Forms 2,4-disubstituted oxazoles in >90% yield with PTSA catalysis.
1-Phenyl-3-(TBS)-2-propanol Cross-coupling Higher thermal stability but lower yield (75%) in Suzuki-Miyaura reactions.
Z-3-Bromo-1-phenyl-3-(TMS)-prop-2-en-1-ol Bromination Generated via Vitride/NBS system; TMS group stabilizes the allylic bromide.

Physicochemical Properties

Compound Molecular Formula MW (g/mol) Solubility Key Applications
1-Phenyl-3-(TMS)-2-propanol C₁₂H₂₀OSi 208.37 Soluble in THF, DCM Heterocycle synthesis, catalysis
1-Phenyl-3-(TBS)-2-propanol C₁₆H₂₈OSi 264.48 Limited in alcohols Stable intermediate storage
1-Hydroxy-3-phenylpropan-2-one C₉H₁₀O₂ 150.17 Polar solvents Chiral auxiliary in asymmetric synthesis

Q & A

Q. What are the most reliable synthetic routes for 1-phenyl-3-(trimethylsilyl)-2-propanol, and how can reaction conditions be optimized?

The compound is typically synthesized via propargyl alcohol derivatives. A common method involves the reaction of 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol with Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) in tetrahydrofuran (THF) at 0°C, followed by quenching with N-bromosuccinimide (NBS) to yield Z-3-bromo-1-phenyl-3-(trimethylsilyl)prop-2-en-1-ol (71% yield after purification) . Key optimization parameters include:

  • Temperature control (e.g., cooling to -78°C for electrophilic additions).
  • Catalyst selection (e.g., Brønsted acids like para-toluenesulfonic acid (PTSA) for oxazole formation) .
  • Solvent choice (THF for hydride reductions, dichloromethane for oxidations) .

Q. Table 1: Representative Synthesis Conditions

Reaction StepReagents/ConditionsYieldReference
Propargyl alcohol reductionVitride® in THF, 0°C → RT71%
Oxazole formationPTSA, primary amides, reflux>90%
Oxidation to ketonePyridinium chlorochromate (PCC)~80%

Q. How can researchers characterize the stereochemistry and purity of 1-phenyl-3-(trimethylsilyl)-2-propanol?

  • Stereochemical analysis : Use chiral HPLC or polarimetry to confirm enantiomeric excess (e.g., optical purity >99% as in related propanol derivatives) .
  • NMR spectroscopy : Key signals include δ 0.08 ppm (trimethylsilyl protons, singlet) and δ 5.20–6.21 ppm (vinyl protons in Z-configuration) in 1H^1H-NMR .
  • Mass spectrometry : Molecular ion peaks at m/z 224–226 (M+^+) and fragment ions corresponding to phenyl and trimethylsilyl groups.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?

The trimethylsilyl (TMS) group acts as a directing/protecting moiety. For example, in Pd-catalyzed cross-couplings, the TMS group stabilizes transition states via hyperconjugation, favoring β-addition. However, competing protiodesilylation can occur under acidic conditions, leading to byproducts like isoxazoles (up to 30% in some protocols) . Researchers must balance steric effects (bulky TMS) with electronic factors (σ^*-orbital interactions) to control selectivity .

Q. How do catalytic systems influence the compound’s reactivity in natural product synthesis?

  • Hydride reductions : Vitride® selectively reduces propargyl alcohols to allylic alcohols without desilylation .
  • Acid catalysis : PTSA promotes cyclization with primary amides to form oxazoles, leveraging the TMS group’s electron-withdrawing effect .
  • Oxidation : Pyridinium chlorochromate (PCC) oxidizes secondary alcohols to ketones but may require rigorous anhydrous conditions to avoid over-oxidation .

Q. Table 2: Catalytic Systems and Outcomes

CatalystReaction TypeSelectivity ChallengeMitigation Strategy
Vitride®ReductionCompeting desilylationLow temperature (-78°C)
PTSACyclizationProtiodesilylationNeutral pH, short reaction times
PCCOxidationOver-oxidation to carboxylic acidStrict solvent drying (molecular sieves)

Q. How should researchers resolve contradictions in spectral data or unexpected byproducts?

Case Study: In a synthesis of 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanol, NMR analysis revealed an 80:20 mixture of the target alcohol and 1-phenyl-3-(3-trifluoromethylphenyl)propane. This discrepancy arose from incomplete oxidation during PCC treatment. Resolution involved:

  • Re-optimizing PCC stoichiometry (1.5–2.0 equivalents).
  • Monitoring reaction progress via TLC (Rf = 0.4 in 15% EtOAc/PE) .
  • Using alternative oxidants (e.g., Swern conditions) for cleaner conversions .

Q. What strategies enhance the compound’s utility in heterocycle synthesis?

The TMS group facilitates:

  • Alkyne protection : Enables Sonogashira couplings without side reactions.
  • Electrophilic trapping : Reacts with halogens (e.g., Br2_2) to form bromoalkenes for subsequent cycloadditions .
  • Acid-mediated rearrangements : Conversion to oxazoles or indolizines via PTSA-catalyzed pathways .

Q. Methodological Recommendations

  • Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) for enantiomerically pure derivatives .
  • Byproduct minimization : Employ scavengers (e.g., molecular sieves for water-sensitive reactions) .
  • Scalability : Transition from batch to continuous flow reactors for improved heat/mass transfer in large-scale syntheses .

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